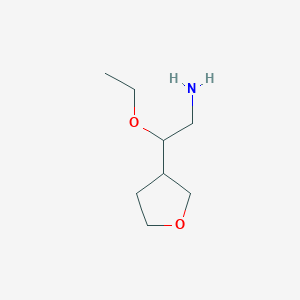

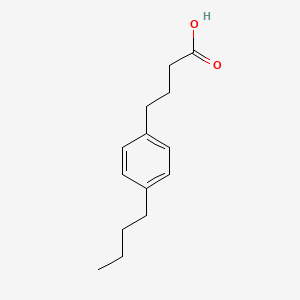

![molecular formula C11H10N2O B2747129 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile CAS No. 400082-07-7](/img/structure/B2747129.png)

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile, also known as 2-Aminoacetonitrile, is an important synthetic intermediate used in the synthesis of various compounds. It is a colorless liquid with a boiling point of 84 °C and a melting point of -17 °C. 2-Aminoacetonitrile is a versatile building block for the synthesis of a variety of compounds such as amides, esters, amines, and other derivatives. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Electrochemical Studies and Organic Synthesis

Anodic Oxidation in Aprotic Solvents : Research on the oxidation of 2-phenyl-3-arylaminoindoles, which share structural similarities with the query compound, in aprotic solvents like acetonitrile, reveals insights into their electrochemical behavior. These studies highlight the potential of such compounds in electrochemical synthesis and analysis, particularly in the development of new oxidation mechanisms and electrochemical sensors (Andruzzi & Trazza, 1978).

Electrochemical Oxidation and Photoluminescence : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound with functional groups similar to the query compound, on platinum electrodes was studied. This research could point to applications in developing photoluminescent materials and understanding the electrochemical properties of nitrile-containing aromatics (Ekinci et al., 2000).

Catalysis and Synthesis

Potassium Modified La-Mg Mixed Oxide Catalysis : Studies on the mono-methylation of phenylacetonitrile with dimethyl carbonate over potassium-promoted lanthanum-magnesium oxide catalysts suggest potential applications in catalysis, particularly in the synthesis of non-steroidal anti-inflammatory drugs. This research indicates the broader utility of nitrile compounds in pharmaceutical synthesis and catalytic processes (Molleti & Yadav, 2017).

Cathodic Reduction and Synthetic Applications : The cathodic reduction of diphenyl selenide in acetonitrile showcases the electrochemical reduction potential of related compounds, leading to the formation of unique products. Such methodologies could inspire the design of synthetic routes for the preparation of novel organic compounds, including those with amino and nitrile functionalities (Degrand et al., 1988).

Transformation of Primary Amines : The transformation of primary amines to N-monoalkylhydroxylamines illustrates the reactivity of amino and nitrile groups in synthesis, particularly in the context of producing hydroxylamine derivatives. This research could inform the development of new synthetic methodologies for compounds containing both amino and nitrile groups (Tokuyama et al., 2003).

properties

IUPAC Name |

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHJDCGQNRTTR-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CNCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)

![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)

![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)